REACTION_CXSMILES
|
BrC1SC([C:7]2[C:15]3[C:11](=NSN=3)[C:10]([C:16]3[S:17][C:18](Br)=[CH:19][CH:20]=3)=CC=2Cl)=CC=1.BrC1SC(C2C3C(=NSN=3)C(C3SC(Br)=C(CCCCCCCCCCCC)C=3)=CC=2Cl)=CC=1CCCCCCCCCCCC.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>>[S:17]1[C:16]2[CH:10]=[CH:11][CH:15]=[CH:7][C:20]=2[CH:19]=[CH:18]1
|
Name
|
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
|
Quantity
|
16.56 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=CC2)Br)Cl
|
Name
|
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
|
Quantity
|
27.87 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=C(C2)CCCCCCCCCCCC)Br)Cl)CCCCCCCCCCCC
|
Name
|
|
Quantity
|
3.27 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was degassed
|
Type
|
TEMPERATURE
|
Details
|
heat bath for 18 hr
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the contents of the flask were poured into methanol (100 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
EXTRACTION
|
Details
|
The solid was subjected to Soxhlet extraction
|
Type
|
WASH
|
Details
|
washed with methanol (4 h)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
ethyl acetate (16 h)
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The final product was extracted out with dichloromethane
|
Type
|
CUSTOM
|
Details
|
after drying under vacuum (37.0%)
|
Name
|
|
Type
|
|
Smiles
|
S1C=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrC1SC([C:7]2[C:15]3[C:11](=NSN=3)[C:10]([C:16]3[S:17][C:18](Br)=[CH:19][CH:20]=3)=CC=2Cl)=CC=1.BrC1SC(C2C3C(=NSN=3)C(C3SC(Br)=C(CCCCCCCCCCCC)C=3)=CC=2Cl)=CC=1CCCCCCCCCCCC.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>>[S:17]1[C:16]2[CH:10]=[CH:11][CH:15]=[CH:7][C:20]=2[CH:19]=[CH:18]1
|
Name
|
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
|
Quantity
|
16.56 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=CC2)Br)Cl
|
Name
|
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
|
Quantity
|
27.87 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(S1)C1=C(C=C(C2=NSN=C21)C=2SC(=C(C2)CCCCCCCCCCCC)Br)Cl)CCCCCCCCCCCC
|
Name
|
|
Quantity
|
3.27 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was degassed
|
Type
|
TEMPERATURE
|
Details
|
heat bath for 18 hr
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the contents of the flask were poured into methanol (100 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
EXTRACTION
|
Details
|
The solid was subjected to Soxhlet extraction
|
Type
|
WASH
|
Details
|
washed with methanol (4 h)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
ethyl acetate (16 h)
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The final product was extracted out with dichloromethane
|
Type
|
CUSTOM
|
Details
|
after drying under vacuum (37.0%)
|
Name
|
|
Type
|
|
Smiles
|
S1C=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |